2-(1H-benzimidazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide
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Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-METHOXYPHENETHYL)-1-PYRROLIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole ring, a methoxyphenethyl group, and a pyrrolidinecarboxamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-METHOXYPHENETHYL)-1-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the Methoxyphenethyl Group: This step might involve nucleophilic substitution reactions where the benzimidazole ring is reacted with a methoxyphenethyl halide.
Formation of the Pyrrolidinecarboxamide Moiety: This could be synthesized by reacting a pyrrolidine derivative with a suitable carboxylic acid derivative, followed by coupling with the benzimidazole intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the methoxy group.
Reduction: Reduction reactions might target the nitro groups if present or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents such as halides, acids, or bases depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-METHOXYPHENETHYL)-1-PYRROLIDINECARBOXAMIDE could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-HYDROXYPHENETHYL)-1-PYRROLIDINECARBOXAMIDE
- 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-CHLOROPHENETHYL)-1-PYRROLIDINECARBOXAMIDE
Uniqueness
The uniqueness of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-METHOXYPHENETHYL)-1-PYRROLIDINECARBOXAMIDE might lie in its specific functional groups and their positions, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H24N4O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H24N4O2/c1-27-16-10-8-15(9-11-16)12-13-22-21(26)25-14-4-7-19(25)20-23-17-5-2-3-6-18(17)24-20/h2-3,5-6,8-11,19H,4,7,12-14H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
RFLRWUKWQLCSEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCCC2C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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